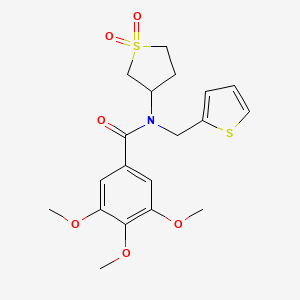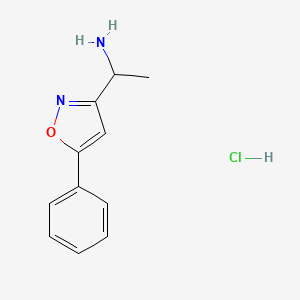
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Oxidation and Kinetic Studies
- The compound has been studied in the context of oxidation reactions. For example, Angadi and Tuwar (2010) investigated the oxidation of a similar compound, Fursemide, which shares a core structure with 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid. They observed the formation of specific oxidation products and analyzed the reaction kinetics spectrophotometrically (Angadi & Tuwar, 2010).
Synthesis and Catalysis
- In a study related to synthesis, Mahmoud et al. (2015) reported on the Diels–Alder and dehydration reactions involving furan, a component of the compound . Their work highlights the potential use of furan derivatives in organic synthesis (Mahmoud et al., 2015).
Antibacterial Activity
- Research by Parekh et al. (2005) explored the antibacterial properties of Schiff bases derived from 4-aminobenzoic acid, which is structurally related to 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid. Their findings suggest potential antibacterial applications for similar compounds (Parekh et al., 2005).
Biological Imaging Applications
- A study by Nolan et al. (2006) on fluorescent Zn(II) sensors, involving compounds structurally related to 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid, indicates potential applications in biological imaging (Nolan et al., 2006).
Electrochemical Analysis
- Malode et al. (2012) studied the electrochemical oxidation of Furosemide, a compound structurally similar to 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid. Their work suggests potential applications in electrochemical analysis and sensor technology (Malode et al., 2012).
Synthesis of Labeled Compounds
- Dorff et al. (2011) focused on the synthesis of labeled compounds using furan derivatives. Their methodology could be applicable to synthesizing isotopically labeled versions of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid for research purposes (Dorff et al., 2011).
properties
IUPAC Name |
2-chloro-4-(furan-2-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-11-6-8(3-4-10(11)12(15)16)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQTRIUPLWFPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)


![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)
![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)


![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)
![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)